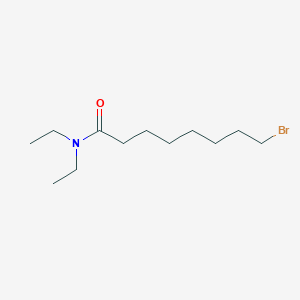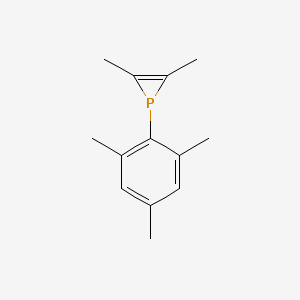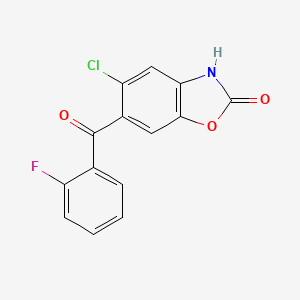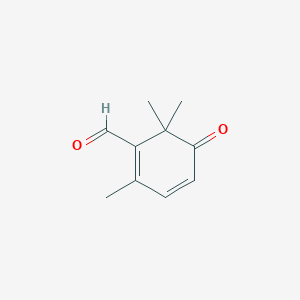
2,6,6-Trimethyl-5-oxocyclohexa-1,3-diene-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6,6-Trimethyl-5-oxocyclohexa-1,3-diene-1-carbaldehyde, also known as Safranal, is an organic compound with the molecular formula C10H14O. It is a key component of saffron, contributing to its distinct aroma. This compound is widely studied for its various applications in different fields, including chemistry, biology, medicine, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,6-Trimethyl-5-oxocyclohexa-1,3-diene-1-carbaldehyde can be achieved through several methods. One common approach involves the oxidation of safranal precursors using reagents such as potassium permanganate or chromium trioxide under controlled conditions . Another method includes the cyclization of suitable precursors followed by oxidation to form the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using efficient catalysts and optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2,6,6-Trimethyl-5-oxocyclohexa-1,3-diene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate, chromium trioxide, sodium borohydride, and various acids and bases . Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired product .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction and conditions used .
Wissenschaftliche Forschungsanwendungen
2,6,6-Trimethyl-5-oxocyclohexa-1,3-diene-1-carbaldehyde has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2,6,6-Trimethyl-5-oxocyclohexa-1,3-diene-1-carbaldehyde involves its interaction with various molecular targets and pathways. It exerts its effects by modulating oxidative stress, inflammation, and cell signaling pathways . The compound’s antioxidant properties help in scavenging free radicals, thereby protecting cells from oxidative damage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Hydroxy-2,6,6-trimethyl-3-oxocyclohexa-1,4-dienecarbaldehyde
- 2,6,6-Trimethyl-1,3-cyclohexadiene-1-carboxaldehyde
- 2,3-dihydro-2,2,6-trimethylbenzaldehyde
Uniqueness
2,6,6-Trimethyl-5-oxocyclohexa-1,3-diene-1-carbaldehyde is unique due to its distinct aroma and its presence as a major component of saffron. Its wide range of applications in various fields, including its potential therapeutic effects, sets it apart from similar compounds .
Eigenschaften
CAS-Nummer |
141891-13-6 |
|---|---|
Molekularformel |
C10H12O2 |
Molekulargewicht |
164.20 g/mol |
IUPAC-Name |
2,6,6-trimethyl-5-oxocyclohexa-1,3-diene-1-carbaldehyde |
InChI |
InChI=1S/C10H12O2/c1-7-4-5-9(12)10(2,3)8(7)6-11/h4-6H,1-3H3 |
InChI-Schlüssel |
IRKKMMCRSGGEBE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(C(=O)C=C1)(C)C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


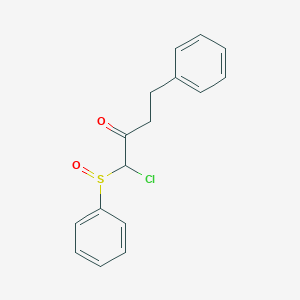
![4,5-Dichloro-1-({4-[(thiophen-2-yl)methoxy]phenoxy}methyl)-1H-imidazole](/img/structure/B14265803.png)
![4,4'-[Propane-1,3-diylbis(oxy)]bis(2-hydroxybenzoic acid)](/img/structure/B14265811.png)
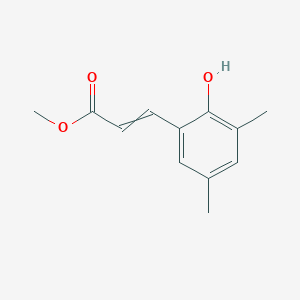
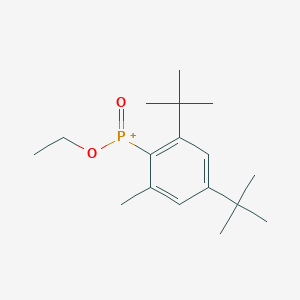
![Bis[3,4-bis(dodecyloxy)phenyl]ethane-1,2-dione](/img/structure/B14265852.png)
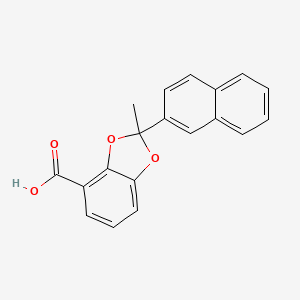
![2,4-Thiazolidinedione, 5-[(4-ethoxyphenyl)methylene]-](/img/structure/B14265868.png)
